6-Fluoro-4-methylindan-1-one

Description

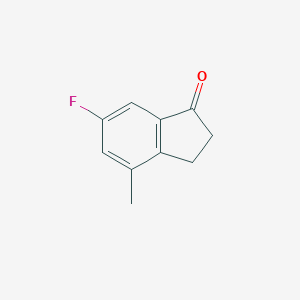

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAXYSVQFDBFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455715 | |

| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174603-42-0 | |

| Record name | 6-FLUORO-4-METHYLINDAN-1-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174603-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoro 4 Methylindan 1 One and Its Precursors

Classical Approaches to Indanone Core Synthesis

The construction of the indanone scaffold is a well-established area of organic synthesis. Classical methods predominantly rely on intramolecular reactions that form the five-membered ring fused to the aromatic system.

Friedel-Crafts Acylation Strategies

Intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. lumenlearning.comchemistrytalk.orgyoutube.com This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl halide. In the context of 6-Fluoro-4-methylindan-1-one, the key precursor is 3-(4-fluoro-2-methylphenyl)propanoic acid.

The synthesis of this precursor can be accomplished through various standard organic transformations. The subsequent intramolecular Friedel-Crafts acylation is then carried out in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) or strong Lewis acids like aluminum chloride (AlCl₃) are commonly employed to facilitate the cyclization. chemistrytalk.org The reaction proceeds through the formation of an acylium ion, which then undergoes an electrophilic aromatic substitution on the electron-rich aromatic ring to close the five-membered ring and form the indanone core.

A specific reported synthesis of this compound involves the treatment of 3-(4-fluoro-2-methylphenyl)propionic acid with oxalyl dichloride in dichloromethane. lookchem.com This reaction converts the carboxylic acid into the more reactive acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation to yield the target compound with a reported yield of 70%. lookchem.com

Table 1: Reagents for Intramolecular Friedel-Crafts Acylation

| Precursor | Reagent(s) | Product |

| 3-(4-fluoro-2-methylphenyl)propionic acid | Oxalyl dichloride, Dichloromethane | This compound |

| 3-Arylpropanoic acids | Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃) | Substituted Indan-1-ones |

Cyclization Reactions of Aromatic Precursors

The cyclization of appropriately substituted aromatic precursors is a versatile strategy for constructing the indanone framework. This approach is exemplified by the synthesis of 6-fluoroindan-1-one from 3-(4-fluorophenyl)propanoic acid, which can be achieved using a terbium(III) triflate (Tb(OTf)₃) catalyst. lumenlearning.com This methodology highlights the use of lanthanide triflates as effective catalysts for intramolecular C-C bond formation.

The general principle involves the activation of a carboxylic acid or its derivative attached to an aromatic ring, followed by an intramolecular electrophilic attack on the aromatic nucleus. The choice of catalyst and reaction conditions is crucial for achieving high yields and regioselectivity, especially when the aromatic ring bears multiple substituents.

Advanced Synthetic Routes for Fluorinated Indanones

Advanced synthetic routes offer alternative pathways to this compound, often involving the introduction of the fluorine and methyl groups onto a pre-existing indanone core. These methods provide flexibility in the synthesis of various substituted indanones and rely on modern regioselective functionalization techniques.

Regioselective Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a significant challenge in organic synthesis. For the synthesis of this compound from 4-methylindan-1-one, electrophilic fluorination is the most direct approach. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring.

In 4-methylindan-1-one, the methyl group at the 4-position is an activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrytalk.orgyoutube.com Conversely, the carbonyl group of the indanone ring is a deactivating group and a meta-director. chemistrytalk.orgyoutube.com The combined influence of these two groups determines the position of fluorination. The powerful ortho, para-directing effect of the activating methyl group overrides the meta-directing effect of the deactivating carbonyl group. Therefore, the incoming electrophilic fluorine will be directed to the positions ortho and para to the methyl group. The position para to the methyl group is the 6-position, which is also meta to the carbonyl group. This alignment of directing effects strongly favors the formation of this compound.

Modern electrophilic fluorination reactions frequently employ N-fluorinating agents due to their stability, ease of handling, and high reactivity. researchgate.net Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available electrophilic fluorinating reagent. researchgate.net

The reaction of 4-methylindan-1-one with Selectfluor® in a suitable solvent, such as acetonitrile or a protic solvent like trifluoroacetic acid, would be expected to yield this compound as the major product. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electron-rich aromatic ring of the indanone attacks the electrophilic fluorine of the N-F reagent.

Table 2: Common N-Fluorinating Agents

| Reagent Name | Chemical Name |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

| NFSI | N-Fluorobenzenesulfonimide |

Methylation Strategies at the 4-Position

An alternative advanced route to this compound involves the regioselective methylation of 6-fluoroindan-1-one. The primary method for introducing a methyl group onto an aromatic ring is the Friedel-Crafts alkylation reaction.

In the case of 6-fluoroindan-1-one, the directing effects of the existing fluorine and carbonyl substituents will determine the position of methylation. The fluorine atom at the 6-position is a deactivating but ortho, para-directing group. The carbonyl group is a deactivating and meta-directing group. The incoming electrophile (a methyl cation or its equivalent) will be directed to the position that is most activated or least deactivated.

The position ortho to the fluorine atom (the 5-position) is also meta to the carbonyl group. The other ortho position to fluorine is the 7-position, which is also ortho to the carbonyl and thus strongly deactivated. The position para to the fluorine is the 3-position within the five-membered ring and not on the aromatic ring. The position meta to the carbonyl group is the 5-position and the 7-position. The position ortho to the fluorine (5-position) is electronically favored over the 7-position due to the activating (less deactivating) nature of the halogen at that position. However, Friedel-Crafts alkylations can be sensitive to steric hindrance. The position ortho to the existing fluorine and adjacent to the fused ring system (the 5-position) might be sterically encumbered.

A Friedel-Crafts methylation of 6-fluoroindan-1-one using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be the standard approach. The precise regiochemical outcome would likely be a mixture of isomers, with the 4-methyl and 5-methyl products being possibilities, and would require careful optimization of reaction conditions to favor the desired 4-methyl isomer.

Multi-component Coupling Reactions in Indanone Synthesis

Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing substantial parts of all components, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govresearchgate.net While less common than linear syntheses, MCRs are powerful tools for constructing complex scaffolds like the indanone core. nih.gov Their application in synthesizing active pharmaceutical ingredients (APIs) is growing, driven by the need for more efficient and sustainable chemical production. nih.gov

Several MCRs can be adapted for the synthesis of heterocyclic systems and carbocyclic frameworks. For instance, the Bucherer–Bergs reaction, a well-known MCR, is used to synthesize hydantoins from ketones, potassium cyanide, and ammonium carbonate. nih.gov A relevant example is its use in the synthesis of the aldose reductase inhibitor Sorbinil, which starts from the structurally similar 6-fluoro-4-chromanone. nih.gov This suggests the potential for analogous MCR strategies starting from this compound to generate diverse derivatives.

Another relevant approach involves the acid-catalyzed reaction between heterocyclic ketene aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which can be considered a multi-component reaction for creating novel spiro-imidazo pyridine-indene derivatives. nih.gov Such strategies highlight the potential for MCRs to build complex molecules based on the indanone framework in a convergent and efficient manner. researchgate.net

Table 1: Examples of Multi-component Reactions in Heterocyclic Synthesis This table is illustrative of MCR principles that could be applied to indanone precursors.

| Reaction Name | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Bucherer–Bergs Reaction | Ketone, KCN, (NH₄)₂CO₃ | Hydantoin | High convergence, simple procedure |

| Povarov Reaction | Aniline, Aldehyde, Dienophile | Tetrahydroquinoline | Generates high molecular complexity |

| Hantzsch Dihydropyridine Synthesis | β-ketoester, Aldehyde, NH₃ | Dihydropyridine | Efficient, one-pot synthesis |

| Ugi Reaction | Ketone/Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-acylamino carboxamide | High diversity, atom economy |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance, and developing stereoselective methods for producing enantiomerically pure fluorinated indanones is a key research area. These methods often rely on asymmetric catalysis to control the formation of stereocenters.

Asymmetric Catalysis in Indanone Formation

Asymmetric catalysis provides a powerful route to chiral indanones by employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have been successfully applied to the enantioselective synthesis of the indane architecture. rsc.org

Chiral phosphoric acids (CPAs) have emerged as highly effective catalysts for a range of asymmetric transformations. rsc.org For example, CPAs can catalyze the asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides to produce chiral chroman derivatives with excellent enantioselectivity (up to 98% ee). mdpi.com Akiyama reported the desymmetrization of a prochiral triketone via an intramolecular aldol reaction catalyzed by a chiral phosphoric acid to yield a fused indanone derivative. rsc.org The catalyst operates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome. rsc.org

N-Heterocyclic carbenes (NHCs) have also been utilized to catalyze the intramolecular Michael addition of conjugated aldehydes, leading to the formation of the indanyl skeleton with high cis-selectivity and excellent enantiocontrol (e.g., 99% ee). rsc.org This strategy is based on generating Umpolung reactivity in the aldehyde, transforming it into a nucleophile in the presence of the NHC catalyst. rsc.org

Table 2: Selected Asymmetric Catalytic Methods for Indanone-Related Scaffolds

| Catalyst Type | Reaction | Substrate Example | Product ee | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Intramolecular Aldol | Prochiral Triketone | 98% | rsc.org |

| N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Conjugated Aldehyde | 99% | rsc.org |

| Cinchona Alkaloid Amine | Robinson Annulation | α-fluoro-β-keto ester | up to 99% | nih.gov |

| (S)-Xyl-P-Phos-Cu | Intramolecular Cyclization | Thioamide | >95% | rsc.org |

Enantioselective Approaches for Fluorinated Indanones

The introduction of fluorine can significantly alter a molecule's properties, making the development of enantioselective methods for synthesizing fluorinated compounds highly desirable. nih.gov Several strategies have been developed for the asymmetric synthesis of fluorinated carbocyclic and heterocyclic systems, which can be adapted for this compound derivatives.

One potent strategy is the organocatalytic Robinson annulation. A one-pot sequence involving fluorination of a β-ketoester followed by a Michael addition and annulation, catalyzed by a cinchona alkaloid-derived primary amine, can produce monofluorinated cyclohexenones with up to 99% ee and high diastereoselectivity (20:1 dr). nih.govresearchgate.net This method establishes two stereocenters in a controlled manner and is applicable to the synthesis of complex fluorinated cyclic systems. nih.gov

Cascade reactions catalyzed by Lewis acids also provide a stereoselective route to fluorinated indanone derivatives. semanticscholar.org These reactions can proceed through multiple bond-forming events in a single operation, efficiently constructing complex polycyclic structures with high stereocontrol. Furthermore, the enantioselective synthesis of fluorinated indolizidinone derivatives has been achieved through an intramolecular aza-Michael reaction catalyzed by a CPA, demonstrating the utility of this catalyst class for creating chiral fluorinated scaffolds. nih.govnih.gov Highly stereoselective fluorination of chiral enamides using electrophilic fluorine reagents like Selectfluor™ offers another pathway to chiral α-fluoro carbonyl compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. Key strategies include the use of safer solvents, energy-efficient techniques like microwave heating, and recoverable catalysts. researchgate.netpreprints.org

Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool in green chemistry, offering a means to heat reactions rapidly and efficiently, which often leads to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. nih.govmdpi.com

The application of microwave heating to indanone synthesis has been demonstrated in intramolecular Friedel-Crafts acylations. Le et al. reported a microwave-assisted synthesis of 1-indanones from 3-arylpropanoic acids using a metal triflate catalyst, achieving good yields. beilstein-journals.org Similarly, Nazarov cyclization reactions to form indanones from chalcones have been successfully performed under microwave irradiation (100 W, 120–130 °C, 20 min) in neat trifluoroacetic acid. preprints.org The integration of microwave heating with fluorous technologies can further enhance both reaction and purification efficiency. nih.gov Palladium-catalyzed heterocyclization to form indole derivatives has also been optimized under microwave irradiation, reducing reaction times from 16 hours to just 1 hour with improved yields. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave Heating | Advantage |

|---|---|---|---|

| Indole Synthesis mdpi.com | 16 hours, 73% yield | 1 hour, 90% yield | Faster, higher yield |

| Hantzsch Condensation nih.gov | 5 hours, 42% yield | 30 minutes, 58% yield | Significantly faster |

| Imidazolinium Chloride Synthesis orgsyn.org | Not specified | 5 minutes, 145°C | Rapid synthesis |

Metal-Catalyzed Processes for Reduced Environmental Impact

The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Metal-catalyzed reactions are central to modern organic synthesis, and designing these processes to minimize environmental impact is a critical goal.

A notable example is the use of metal triflates (e.g., Tb(OTf)₃) as catalysts for the intramolecular Friedel-Crafts acylation to produce 1-indanones. beilstein-journals.org A key advantage of this system is that the metal triflate could be recovered and reused without a significant loss of catalytic activity, thereby reducing waste and cost. beilstein-journals.org Palladium-catalyzed reactions, such as intramolecular oxidative coupling, are also highly efficient for constructing cyclic systems. mdpi.com One-pot processes that combine multiple steps, such as the synthesis of 3-substituted 5-(β-sulfonylvinyl)indoles, further enhance the green credentials of a synthesis by avoiding the isolation of intermediates and minimizing solvent use and waste generation. rsc.org These integrated chemical processes are particularly valuable when toxic intermediates are generated and consumed in situ, preventing their release into the environment. rsc.org

Chemical Reactivity and Transformation of 6 Fluoro 4 Methylindan 1 One

Electrophilic and Nucleophilic Reactions of the Indanone Ring System

The reactivity of the indanone ring system in 6-Fluoro-4-methylindan-1-one is dictated by the interplay of the electron-withdrawing carbonyl group and the substituents on the aromatic ring. The fluorine atom at the 6-position, being an electronegative element, exerts an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). Conversely, the methyl group at the 4-position is an electron-donating group through induction (+I) and hyperconjugation.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are influenced by the directing effects of the existing substituents. The acyl group attached to the aromatic ring is a deactivating, meta-directing group. The fluorine atom is a deactivating, ortho-, para-directing group, and the methyl group is an activating, ortho-, para-directing group. The outcome of an EAS reaction will therefore depend on the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.orgyoutube.commasterorganicchemistry.comyoutube.com For this compound, the positions for electrophilic attack are C5 and C7. The directing effects of the fluorine, methyl, and acyl groups will determine the regioselectivity of the substitution.

Nucleophilic Reactions:

The electron-deficient nature of the aromatic ring, enhanced by the carbonyl and fluoro groups, makes it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly at the position activated by the fluorine atom. However, such reactions typically require strong nucleophiles and forcing conditions.

More commonly, nucleophilic attack occurs at the electrophilic centers of the molecule, namely the carbonyl carbon and the carbon atoms of the cyclopentanone (B42830) ring.

Reactions at the Carbonyl Group

The carbonyl group is a primary site of reactivity in this compound, readily undergoing nucleophilic addition and related transformations.

Reduction Reactions

The reduction of the carbonyl group in this compound to a hydroxyl group is a fundamental transformation, yielding the corresponding indanol. This can be achieved using various reducing agents.

Hydride Reductions:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones to secondary alcohols. bibliomed.orgyoutube.commasterorganicchemistry.comyoutube.comorganic-chemistry.orgreddit.combeilstein-journals.org In a typical procedure, this compound would be treated with NaBH₄ in a protic solvent like methanol or ethanol.

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and will also readily reduce the carbonyl group. youtube.comyoutube.com However, its higher reactivity necessitates stricter reaction conditions, typically using an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran.

| Reducing Agent | Typical Solvent | Relative Reactivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong |

Catalytic Hydrogenation:

Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. This typically involves reacting the indanone with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. mdpi.commdpi.com The reaction conditions, including pressure, temperature, and choice of catalyst and solvent, can be optimized to achieve high yields of the corresponding alcohol.

Halogenation and Functionalization of the Indanone Core

Further functionalization of the this compound core can be achieved through halogenation reactions. Bromination of the aromatic ring can introduce a bromine atom, a versatile handle for subsequent cross-coupling reactions. The position of bromination will be directed by the existing substituents.

Halogenation at the α-position to the carbonyl group can also be achieved under specific conditions, providing a precursor for further synthetic modifications.

Derivatization Strategies for Structure-Activity Relationship Studies

The derivatization of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

Synthesis of Substituted Indanone Analogues

The synthesis of analogues of this compound allows for the systematic investigation of how different substituents at various positions of the indanone scaffold affect biological activity. nih.gov This information is crucial for the rational design of more potent and selective drug candidates. The development of efficient synthetic routes to these analogues is therefore of significant importance. mdpi.com

Modification at the Ketone, Fluorine, and Methyl Positions

Modification at the Ketone Position:

The carbonyl group offers a versatile handle for a wide range of modifications. It can be converted to an oxime, a hydrazone, or subjected to Wittig-type reactions to introduce a carbon-carbon double bond. Furthermore, Grignard and organolithium reagents can add to the carbonyl group to introduce new carbon substituents and create tertiary alcohols.

Modification at the Fluorine Position:

While the carbon-fluorine bond is generally strong, nucleophilic aromatic substitution of the fluorine atom can be achieved under specific conditions, allowing for the introduction of other functional groups at the 6-position. This can be a valuable strategy to modulate the electronic properties and biological activity of the molecule. The unique properties of fluorine often play a crucial role in the biological activity of drug molecules. nih.govsemanticscholar.orgnih.govjuniperpublishers.comresearchgate.netmdpi.comsemanticscholar.org

Modification at the Methyl Position:

The methyl group can be functionalized through free-radical halogenation, followed by nucleophilic substitution to introduce a variety of substituents. Alternatively, oxidation of the methyl group can lead to the corresponding carboxylic acid, providing another point for derivatization.

Spectroscopic Characterization Methodologies in Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For a fluorinated organic molecule like 6-Fluoro-4-methylindan-1-one, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Without experimental data, a predictive analysis suggests the ¹H NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The fluorine atom at the 6-position would influence the chemical shifts and coupling patterns of the adjacent aromatic protons through space (scalar coupling). The methyl protons at the 4-position would likely appear as a singlet in the upfield region, around 2.0-2.5 ppm. The two methylene groups of the indanone ring would each give rise to signals, likely multiplets, in the aliphatic region of the spectrum, typically between 2.5 and 3.5 ppm. The integration of these signals would correspond to the number of protons of each type.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, one would expect to observe ten distinct signals, one for each carbon atom, assuming no accidental equivalence. The carbonyl carbon of the ketone group would be the most downfield signal, typically in the range of 190-210 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. The carbon atom directly bonded to the fluorine atom would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The methyl carbon would appear at the most upfield region of the spectrum, typically between 15 and 25 ppm. The two methylene carbons of the indanone ring would have chemical shifts in the range of 20-40 ppm.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR spectroscopy is highly sensitive and provides specific information about the fluorine atom in the molecule. In the ¹⁹F NMR spectrum of this compound, a single signal would be expected, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of an aryl fluoride. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants would provide valuable information about the position of the fluorine atom on the aromatic ring.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound. A COSY spectrum would reveal the connectivity between protons, helping to assign the signals of the methylene groups in the indanone ring and the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra. For a more detailed structural analysis, an HMBC (Heteronuclear Multiple Bond Correlation) experiment could be used to establish long-range correlations between protons and carbons, further confirming the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₁₀H₉FO. The fragmentation pattern observed in the mass spectrum would provide further structural information. One would expect to see characteristic fragmentation patterns for an indanone derivative, such as the loss of CO (28 Da) from the molecular ion. The presence of the fluorine and methyl groups would also influence the fragmentation pathways, leading to specific fragment ions that could be used to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes. vscht.cz This absorption is recorded by the spectrometer, resulting in a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features. The most prominent of these is the carbonyl (C=O) stretching vibration of the ketone group. For ketones within a five-membered ring, such as the indanone structure, ring strain typically shifts this absorption to a higher frequency compared to open-chain or six-membered ring ketones. libretexts.orgpressbooks.pub Saturated six-membered cyclic ketones absorb at approximately 1715 cm⁻¹, whereas five-membered cyclic ketones absorb in the region of 1750 cm⁻¹. libretexts.orgpressbooks.pub

Other significant absorptions include those from the carbon-hydrogen (C-H) bonds. The aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.czlibretexts.org In contrast, the aliphatic C-H stretching vibrations from the methyl group and the methylene (-CH₂-) groups of the cyclopentanone (B42830) ring will produce signals just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹). vscht.cz

Furthermore, the spectrum will show absorptions related to the carbon-carbon double bonds (C=C) of the aromatic ring, which typically appear in the 1600-1400 cm⁻¹ region. libretexts.orgpressbooks.publibretexts.org The carbon-fluorine (C-F) bond, a key feature of this molecule, gives rise to a strong stretching absorption in the fingerprint region, generally between 1400 cm⁻¹ and 1000 cm⁻¹. blogspot.comlibretexts.org

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ketone C=O (5-membered ring) | Stretch | ~1750 | Strong |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium to Weak |

| C-F | Stretch | 1400 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of the scientific literature indicates that the specific crystal structure of this compound has not been reported. Therefore, experimental crystallographic data for this compound is not available at present.

Should a single-crystal X-ray diffraction analysis be performed, it would yield a set of crystallographic parameters that define the solid-state structure of the molecule. This data would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). fiveable.melibretexts.org The analysis would also provide the precise coordinates of each atom, from which intramolecular bond distances and angles can be calculated with high precision. csic.es This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the solid state.

Table 2: Crystallographic Data Parameters for this compound

| Parameter | Description | Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₉FO |

| Formula Weight | The mass of one mole of the compound. | 164.18 g/mol |

| Crystal System | The geometric category of the crystal lattice. | Not Available |

| Space Group | The symmetry group of the crystal structure. | Not Available |

| a (Å) | Unit cell edge length. | Not Available |

| b (Å) | Unit cell edge length. | Not Available |

| c (Å) | Unit cell edge length. | Not Available |

| α (°) | Unit cell angle. | Not Available |

| β (°) | Unit cell angle. | Not Available |

| γ (°) | Unit cell angle. | Not Available |

| Volume (ų) | The volume of the unit cell. | Not Available |

| Z | The number of molecules in the unit cell. | Not Available |

| R-value | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Available |

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 6-fluoro-4-methylindan-1-one, DFT studies would be instrumental in understanding its reactivity. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict sites susceptible to electrophilic and nucleophilic attack.

The electronic properties, such as charge distribution and electrostatic potential, can be mapped onto the molecular surface to visualize reactive hotspots. Key parameters that would be calculated include:

| Parameter | Predicted Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons; likely localized on the aromatic ring. |

| LUMO Energy | Indicates the ability to accept electrons; likely centered around the carbonyl group. |

| Electron Density | Reveals the distribution of electrons, highlighting electronegative atoms like fluorine and oxygen. |

| Reactivity Indices | Fukui functions and dual descriptors would pinpoint specific atoms prone to nucleophilic, electrophilic, or radical attack. |

These calculations would typically employ a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate energetic and spectroscopic predictions for this compound.

These methods would be employed to:

Predict Thermodynamic Properties: Calculation of enthalpy of formation, Gibbs free energy, and entropy.

Simulate Spectroscopic Data: Prediction of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. These theoretical spectra can be invaluable for interpreting experimental data.

| Spectroscopic Data | Predicted Application for this compound |

| IR Frequencies | Identification of characteristic vibrational modes, such as the C=O stretch of the ketone and C-F bond vibrations. |

| NMR Chemical Shifts | Prediction of ¹H, ¹³C, and ¹⁹F chemical shifts to aid in structural elucidation. |

| UV-Vis Spectra | Calculation of electronic transitions to understand the molecule's interaction with light. |

Molecular Dynamics Simulations for Conformational Analysis

While the core indanone structure of this compound is relatively rigid, the methyl group can rotate. Molecular Dynamics (MD) simulations would be used to explore the conformational landscape of the molecule over time. By simulating the motion of atoms based on a force field, MD can reveal:

Stable Conformers: Identifying the lowest energy arrangements of the molecule.

Conformational Flexibility: Understanding the barriers to rotation for the methyl group.

Solvent Effects: Simulating the molecule in different solvents to see how the environment affects its conformation and dynamics.

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are crucial for mapping out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms.

For any proposed synthetic route to or reaction of this compound, identifying the transition state is key to understanding the reaction kinetics. Computational chemists would locate the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

| Parameter | Significance in Reaction Mechanism |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. A lower Ea implies a faster reaction. |

| Reaction Energy (ΔE) | The net energy change of a reaction. A negative ΔE indicates an exothermic and thermodynamically favorable reaction. |

| Transition State Geometry | The molecular structure at the peak of the energy barrier, which provides insight into the bond-making and bond-breaking processes. |

Structure-Based Computational Design of this compound Derivatives

The pursuit of novel therapeutic agents has been significantly accelerated by the integration of computational chemistry and molecular modeling. For derivatives of this compound, a scaffold of medicinal interest, structure-based computational design serves as a powerful tool to explore and optimize their interactions with biological targets. This approach relies on the three-dimensional structure of a target protein to design and predict the binding affinity of novel ligands, thereby guiding synthetic efforts toward more potent and selective compounds.

Research into the computational design of indanone derivatives has revealed their potential to interact with a variety of biological targets, particularly enzymes implicated in neurodegenerative diseases. nih.govnih.gov Methodologies such as molecular docking, molecular dynamics (MD) simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in elucidating the molecular interactions that govern the biological activity of these compounds. nih.govmdpi.com

A key area of investigation for indanone derivatives has been the inhibition of enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are established targets in the management of Alzheimer's disease. nih.govnih.gov For instance, computational studies on a series of indanone derivatives have been conducted to understand their binding modes within the active site of AChE. nih.gov These studies often form the basis for the rational design of new analogs with improved inhibitory potential.

In a representative computational study targeting a hypothetical enzyme, a series of this compound derivatives were designed and evaluated in silico. The primary objective was to enhance the binding affinity by introducing various substituents at strategic positions on the indanone core. Molecular docking simulations were employed to predict the binding poses and estimate the binding energies of these derivatives.

The results of such a hypothetical docking study are summarized in the interactive table below. The binding energies, typically expressed in kcal/mol, provide a quantitative measure of the predicted affinity of the ligand for the target protein. Lower binding energies are indicative of more favorable interactions.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives

| Compound ID | R-Group Substituent | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Parent | -H | -7.2 | Tyr70, Trp84, Phe330 |

| Deriv-01 | -OCH₃ | -7.8 | Tyr70, Trp84, Phe330, Ser122 |

| Deriv-02 | -Cl | -8.1 | Tyr70, Trp84, Phe330, Asp72 |

| Deriv-03 | -CF₃ | -8.5 | Tyr70, Trp84, Phe330, Trp279 |

| Deriv-04 | -NH₂ | -7.5 | Tyr70, Trp84, Phe330, His440 |

Further refinement of the most promising candidates from the initial docking screen can be achieved through molecular dynamics simulations. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing for a more accurate assessment of binding stability and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

For example, a 100-nanosecond MD simulation could be performed on the complex of the most potent derivative (Deriv-03) with the target enzyme. The stability of the complex can be evaluated by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound within the active site.

The detailed analysis of the MD trajectory can also reveal the persistence of specific interactions. The interactive table below illustrates the hypothetical hydrogen bond occupancy, which represents the percentage of simulation time that a particular hydrogen bond is maintained.

Table 2: Hypothetical Hydrogen Bond Occupancy for Deriv-03 from Molecular Dynamics Simulation

| Donor | Acceptor | Occupancy (%) |

| Deriv-03 (-CF₃) | Ser122 (Backbone C=O) | 85.2 |

| Trp84 (Sidechain N-H) | Deriv-03 (C=O) | 78.5 |

| Tyr70 (Sidechain O-H) | Deriv-03 (-F) | 45.1 |

These computational findings provide a detailed roadmap for the rational design of novel this compound derivatives. By understanding the structure-activity relationships at a molecular level, medicinal chemists can prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity, thereby streamlining the drug discovery process.

Advanced Research Applications and Biological Activity Investigations

Biological Activity Profiling of 6-Fluoro-4-methylindan-1-one and its Analogues

Derivatives of the 1-indanone structure are recognized for their potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Furthermore, they have shown potential in the treatment of neurodegenerative diseases and as effective insecticides, fungicides, and herbicides. The core structure of 1-indanone is a key building block in the synthesis of various biologically active molecules.

The biological activities of this compound and its analogues are evaluated using a variety of in vitro and in vivo models. For anticancer activity, cytotoxicity is commonly assessed against a panel of human cancer cell lines. For instance, 2-benzylidene-1-indanones, which are structurally related to this compound, have demonstrated strong cytotoxicity against breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549) cancer cell lines. The inhibitory concentration (IC50) values in these studies provide a measure of the compound's potency.

In the context of antiviral research, in vitro assays are employed to determine a compound's ability to inhibit viral replication. For example, some 1-indanone derivatives have been investigated as non-nucleoside, low molecular weight drugs for the treatment of hepatitis C, targeting the inhibition of HCV replication.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective derivatives. For fluorinated indanone scaffolds, SAR studies have provided valuable insights.

The position of the fluorine atom on the indanone ring can significantly impact the molecule's properties. For example, the introduction of a fluorine atom can alter the electronic properties and lipophilicity of the molecule, which in turn can affect its binding to biological targets and its pharmacokinetic profile. In the case of arylidene indanones, which share the α,β-unsaturated ketone system with chalcones, the planar structure allows for the transmission of electronic effects from substituents on the aryl ring to the carbonyl group of the indanone. This can influence the compound's reactivity and biological activity.

Studies on 2-benzylidene-1-indanones have shown that the nature and position of substituents on the benzylidene ring are critical for their cytotoxic activity and tubulin polymerization inhibition.

Potential in Medicinal Chemistry Research

The versatile 1-indanone scaffold, particularly when fluorinated, holds considerable promise for the development of new therapeutic agents.

Fluorinated indanone derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, which are essential for cell division.

Cytotoxicity assays are a primary tool for evaluating the anticancer potential of new compounds. As mentioned, derivatives of 1-indanone have shown potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar to low micromolar range.

A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization. Tubulin is a protein that polymerizes to form microtubules, a critical component of the cytoskeleton involved in cell shape, motility, and mitosis. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. For example, certain 2-benzylidene-1-indanones have demonstrated strong inhibition of tubulin polymerization with IC50 values in the range of 0.62–2.04 µM.

Table 1: Cytotoxicity of Selected 2-benzylidene-1-indanone Derivatives

| Cell Line | IC50 Range (nM) |

|---|---|

| Breast (MCF-7) | 10–880 |

| Colon (HCT) | 10–880 |

| Leukemia (THP-1) | 10–880 |

Data based on findings for 2-benzylidene-1-indanone derivatives, which are structurally related to this compound.

The 1-indanone scaffold has also been explored for its antiviral properties. Extensive studies have highlighted the potential of 1-indanone derivatives as antiviral agents. While specific research on the antiviral activity of this compound is not detailed in the provided context, the broader class of 1-indanones has shown promise in this area, particularly in the context of inhibiting HCV replication.

Exploration as Antiviral Agents

Hepatitis C Virus (HCV) Replication Inhibition

Recent studies have highlighted the potential of microtubule inhibitors as a novel approach for treating Hepatitis C Virus (HCV) infection, as microtubules are crucial for several stages of the HCV life cycle. nih.gov In this context, a derivative of this compound, identified as compound 9f, has been shown to inhibit HCV replication. nih.gov Research indicates that this compound exhibits time and concentration-dependent inhibitory activities against HCV production. nih.gov

Furthermore, investigations into combination therapies have revealed that compound 9f, when used with Daclatasvir, a clinical HCV NS5A inhibitor, produces modest synergistic effects against HCV replication. nih.gov This suggests that targeting microtubules could be a viable strategy, particularly in addressing viral resistance. nih.gov Another study identified an aniline analog as a novel HCV inhibitor, which, through structural modifications, led to the development of potent sulfonamides that inhibit HCV RNA replication more effectively than ribavirin. nih.gov The anti-HCV activity of these compounds may be partly mediated by the generation of reactive oxygen species (ROS). nih.gov

| Compound | Target | Effect | Significance |

| Compound 9f | Microtubules | Inhibits HCV replication | Potential new therapeutic approach for HCV, especially in cases of viral resistance. nih.gov |

| Aniline Analog (1a) | HCV RNA Replication | Novel HCV inhibitor | Led to the development of more potent sulfonamide derivatives. nih.gov |

| Sulfonamide (7a) | HCV RNA Replication | More potent inhibition than ribavirin | Demonstrates an additive anti-HCV effect with standard therapies. nih.gov |

Investigations as Antimicrobial Agents

The quest for new antimicrobial agents has led researchers to explore various chemical scaffolds, including derivatives of this compound. The introduction of a fluorine atom or a trifluoromethyl group into a therapeutic molecule can significantly enhance its pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.gov

One promising strategy in the development of new antibacterial drugs is the inhibition of essential bacterial enzymes. Fluorobenzoylthiosemicarbazides, which can be conceptually related to the indanone scaffold, have been investigated as potential allosteric D-alanyl-D-alanine ligase (Ddl) inhibitors. nih.gov This enzyme is crucial for bacterial cell wall synthesis. Docking studies suggest that these compounds can bind to the enzyme, indicating their potential as a starting point for the design of novel antibacterial agents. nih.gov The antibacterial activity of these thiosemicarbazides is highly dependent on the substitution pattern at the N4 aryl position, with trifluoromethyl derivatives showing notable activity against both reference strains and clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

| Compound Class | Target Enzyme | Mechanism of Action | Observed Activity |

| Fluorobenzoylthiosemicarbazides | D-alanyl-D-alanine ligase (Ddl) | Potential allosteric inhibition | Active against Gram-positive bacteria, including MRSA. nih.gov |

Research into Anti-inflammatory and Analgesic Properties

Derivatives of the 6-fluoroindan-1-one structure have been synthesized and evaluated for their potential anti-inflammatory and analgesic effects. For instance, 6-fluoro-3-oxo-indan-1-acetic acid and 6-fluoroindan-1-acetic acid have been assessed for their analgesic activity. researchgate.net

In one study, the analgesic properties of these compounds were evaluated using the acetic acid-induced writhing test in mice. researchgate.net The results indicated that both compounds exhibited significant analgesic effects, with their potency being comparable to the standard drug, indomethacin. researchgate.net Specifically, 6-fluoroindan-1-acetic acid demonstrated a 62.9% inhibition of writhing at a dose of 10 mg/kg body weight. researchgate.net Other research into different chemical families has also identified compounds with both analgesic and anti-inflammatory activities. For example, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and showed promising results in animal models, with some derivatives being more active than acetylsalicylic acid as an analgesic and comparable to indomethacin as an anti-inflammatory agent. nih.gov

| Compound | Test Model | Dose (mg/kg) | % Inhibition of Writhing | Reference Drug |

| 6-fluoro-3-oxo-indan-1-acetic acid | Acetic acid-induced writhing | 10 | Not specified | Indomethacin |

| 6-fluoroindan-1-acetic acid | Acetic acid-induced writhing | 10 | 62.9% | Indomethacin |

The precise mechanisms of anti-inflammatory action for this compound derivatives are still under investigation. However, the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain. It is plausible that derivatives of 6-fluoroindan-1-acetic acid exert their effects through a similar pathway.

Furthermore, research on superoxide dismutase (SOD) mimetics has shown that the removal of superoxide can reduce the formation of the cytotoxic peroxynitrite, which is implicated in inflammatory processes. nih.gov SOD mimetics have been shown to inhibit the release of several proinflammatory cytokines, including tumor necrosis factor-α, interleukin-1β, and interleukin-6. nih.gov This highlights another potential, though not directly demonstrated for this compound, avenue for anti-inflammatory activity.

Studies in Neurodegenerative Disease Research (e.g., Alzheimer's, Parkinson's)

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's has driven the development of multi-target-directed ligands. Derivatives of this compound are being explored for their potential to interact with various targets implicated in these diseases.

Butyrylcholinesterase (BuChE) Inhibition: Selective inhibition of BuChE is a therapeutic strategy for Alzheimer's disease, as it can increase levels of the neurotransmitter acetylcholine. nih.gov The novel compound, fluorobenzylcymserine (FBC), has been designed as a selective BuChE inhibitor and has shown potent, partial mixed-type inhibition of human BuChE. nih.gov At low enzyme concentrations, the IC50 value for FBC was found to be in the nanomolar range. nih.gov

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors (MAOIs) are used in the treatment of Parkinson's disease and depression. drugs.comnih.govmdpi.com They work by preventing the breakdown of neurotransmitters like dopamine, norepinephrine, and serotonin. drugs.comnih.gov There are two forms of the enzyme, MAO-A and MAO-B. nih.gov Selective MAO-B inhibitors are particularly useful in Parkinson's disease to enhance the effects of levodopa. mdpi.com Research into new MAO inhibitors is ongoing, with some compounds showing selective inhibition of MAO-B. mdpi.com

Superoxide Dismutase (SOD) 1/2: SODs are crucial antioxidant enzymes. While direct inhibition is not typically a therapeutic goal in neurodegeneration, modulating oxidative stress is a key strategy. Some natural extracts have been shown to inhibit SOD 1/2, which may seem counterintuitive, but highlights the complex interactions of compounds with biological systems. nih.gov

Amyloid-beta (Aβ) Aggregation Inhibition: The aggregation of amyloid-beta peptides is a central event in the pathology of Alzheimer's disease. researchgate.netfrontiersin.org Developing compounds that can inhibit this aggregation is a major focus of research. researchgate.netfrontiersin.org Various natural and synthetic compounds have been shown to interfere with Aβ aggregation. researchgate.netnih.gov For instance, certain catechol derivatives can effectively reduce amyloid fibrillization, and their anti-aggregating potency correlates with their oxidation potential. nih.gov

| Target | Relevance to Neurodegeneration | Example Inhibitor/Modulator | Therapeutic Rationale |

| Butyrylcholinesterase (BuChE) | Breaks down acetylcholine | Fluorobenzylcymserine (FBC) | Increase acetylcholine levels in the brain to improve cognitive function. nih.gov |

| Monoamine Oxidase-A/B (MAO-A/B) | Degrades neurotransmitters (dopamine, serotonin, norepinephrine) | Various selective and non-selective inhibitors | Increase levels of key neurotransmitters. drugs.comnih.govnih.gov |

| Superoxide Dismutase (SOD) 1/2 | Antioxidant defense | Citrus limon peel extract | Modulate oxidative stress pathways. nih.gov |

| Amyloid-beta (Aβ) Aggregation | Forms toxic plaques in the brain | Catechol derivatives, other small molecules | Prevent the formation of neurotoxic oligomers and plaques. researchgate.netfrontiersin.orgresearchgate.netnih.gov |

Cardiovascular Research Applications

Currently, there is no specific, publicly available research that directly links this compound to cardiovascular research applications. However, the broader class of fluorinated organic compounds has been explored in the development of cardiovascular drugs. For instance, fluorinated analogues of norepinephrine have been synthesized as tracers for PET imaging of the heart's adrenergic nervous system. nih.gov This highlights the general interest in fluorinated compounds within this research area, though it does not directly implicate this compound.

Glucocorticoid Ligand Research

Detailed studies on the use of this compound in the development of glucocorticoid receptor ligands are not found in the available scientific literature. Research in this field is active, with a focus on identifying selective glucocorticoid receptor modulators that can offer anti-inflammatory benefits with fewer side effects. nih.gov The synthesis of potent anti-inflammatory agents often involves fluorinated corticosteroids, as demonstrated in various patents. google.comgoogle.com While this compound is a fluorinated compound, its role as a precursor or ligand in this specific context is not documented.

Alpha-2 Adrenergic Receptor Agonist Research

There is no direct evidence in the reviewed literature of this compound being investigated as an alpha-2 adrenergic receptor agonist. This class of drugs has a wide range of applications, including the treatment of hypertension, pain, and withdrawal symptoms. nih.gov The development of new alpha-2 adrenergic agents is an ongoing area of pharmaceutical research, with various chemical scaffolds being explored. google.com However, there are no specific studies that connect this compound to this line of inquiry.

Applications in Agrochemical Research (e.g., Insecticides, Fungicides, Herbicides)

The potential for this compound to be used in the development of agrochemicals is noted due to its chemical structure. cymitquimica.comchem960.com Organofluorine compounds are a significant and growing class of agrochemicals, with many successful products containing fluorine atoms. nih.gov However, specific research demonstrating the use of this compound or its direct derivatives as insecticides, fungicides, or herbicides is not available. Research in this area is extensive, with studies on various fluorinated molecules, such as fluoroquinolone derivatives for herbicidal activity and aminorhodanine derivatives for insecticidal and fungicidal properties, but these are structurally distinct from this compound. nih.govnih.gov

Interactive Data Table: Research Application Status of this compound

| Research Area | Direct Application Found | General Relevance of Fluorinated Compounds |

| Cardiovascular Research | No | High |

| Glucocorticoid Ligand Research | No | High |

| Alpha-2 Adrenergic Receptor Agonist Research | No | Moderate |

| Agrochemical Research (Insecticides) | No | High |

| Agrochemical Research (Fungicides) | No | High |

| Agrochemical Research (Herbicides) | No | High |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 6-Fluoro-4-methylindan-1-one, a fluorinated derivative of the indanone scaffold, is pivotal for its exploration in medicinal chemistry and materials science. While classical approaches such as the intramolecular Friedel-Crafts acylation of a substituted phenylpropionyl chloride are established, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic strategies.

Emerging trends in organic synthesis are expected to drive the development of novel methodologies for this compound. beilstein-journals.org One promising avenue is the exploration of C-H activation strategies. Direct C-H functionalization of readily available precursors could offer a more atom-economical and step-efficient route to the indanone core, bypassing the need for pre-functionalized starting materials. Additionally, the use of greener solvents and catalysts, such as deep eutectic solvents (DESs) in Friedel-Crafts reactions, is gaining traction to minimize the environmental impact of chemical synthesis. researchgate.net

Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. researchgate.net The precise control over reaction parameters afforded by flow reactors can lead to improved yields, enhanced safety, and greater reproducibility. The integration of in-line purification and analysis techniques within a flow setup could further streamline the manufacturing process.

Photoredox catalysis is another cutting-edge area that could be harnessed for the synthesis of fluorinated indanones. Light-mediated reactions often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. Researchers may explore photocatalytic cyclizations or fluorination reactions to construct the this compound skeleton.

A comparative overview of current and potential future synthetic methods is presented in the table below.

| Methodology | Description | Advantages |

| Classical Friedel-Crafts Acylation | Intramolecular cyclization of a substituted phenylpropionyl chloride using a Lewis acid catalyst. | Well-established and reliable method. |

| C-H Activation | Direct functionalization of C-H bonds to form the indanone ring system. | Increased atom economy and reduced number of synthetic steps. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced control, safety, scalability, and reproducibility. researchgate.net |

| Photoredox Catalysis | Utilization of light to mediate the chemical transformation. | Mild reaction conditions and access to novel reaction pathways. |

| Green Chemistry Approaches | Employing environmentally benign solvents (e.g., deep eutectic solvents) and catalysts. researchgate.net | Reduced environmental footprint and increased sustainability. researchgate.net |

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in greater detail.

For instance, in the context of the classical Friedel-Crafts acylation, in-situ spectroscopic methods such as ReactIR and NMR spectroscopy can provide real-time monitoring of reaction intermediates and kinetics. This data, when coupled with density functional theory (DFT) calculations, can offer profound insights into the transition states and energy profiles of the reaction, helping to rationalize regioselectivity and catalyst performance. rsc.orgelsevierpure.com

The mechanism of electrophilic fluorination, a key step in many synthetic routes to fluorinated compounds, also warrants further investigation. nih.govnih.gov Understanding the nature of the fluorinating agent and the factors that govern the regiochemical outcome of the reaction is essential for developing more selective and efficient fluorination protocols. mdpi.com Advanced mechanistic studies could involve the use of isotopically labeled substrates and sophisticated computational models to map out the reaction pathways. nih.gov

Rational Design of Highly Selective Derivatives

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. beilstein-journals.orgnih.gov The presence of the fluorine atom and the methyl group in this compound provides opportunities for fine-tuning its physicochemical and pharmacological properties. cymitquimica.com Future research will focus on the rational design of derivatives with high selectivity for specific biological targets.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) will be instrumental in this endeavor. By leveraging high-resolution crystal structures of target proteins, researchers can design this compound derivatives that fit snugly into the active site, leading to enhanced potency and selectivity. In the absence of structural data, LBDD approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be employed to identify the key molecular features responsible for biological activity and guide the design of new analogs.

For example, indanone derivatives have been investigated as potential agents for the treatment of Alzheimer's disease. nih.gov By targeting specific enzymes or receptors implicated in the disease pathology, it may be possible to design highly selective derivatives of this compound with improved therapeutic profiles. This could involve the introduction of additional functional groups to modulate properties such as solubility, membrane permeability, and metabolic stability.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. sciencescholar.usnih.gov In the context of this compound, these powerful computational tools can be applied across the entire discovery pipeline, from the design of novel synthetic routes to the prediction of biological activity and the optimization of lead compounds.

In the realm of drug discovery, AI and ML can be used to build predictive models for various pharmacological properties, such as target binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov By screening virtual libraries of this compound derivatives using these models, researchers can prioritize the most promising candidates for synthesis and experimental testing, thereby reducing the time and cost associated with drug development. sciencescholar.us

The integration of AI and ML with automated synthesis platforms represents a particularly exciting future direction. This closed-loop approach, where AI algorithms design new molecules and robotic systems synthesize and test them, has the potential to dramatically accelerate the discovery of new materials and therapeutics based on the this compound scaffold. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-4-methylindan-1-one, and what reagents are typically employed?

The synthesis involves a two-step process: (1) fluorination at the 6th position using fluorinating agents (exact reagents unspecified in literature) and (2) methylation at the 4th position using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). Reaction conditions (e.g., solvent, temperature) are critical for yield optimization. Scaling up requires adjustments for safety and efficiency, though industrial protocols remain underreported .

Q. How can researchers validate the purity and structural identity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., fluorine-induced deshielding).

- Mass spectrometry (MS) to verify molecular weight (164.18 g/mol).

- Chromatography (HPLC/GC) for purity assessment. PubChem provides canonical SMILES (CC1=CC(=CC2=C1CCC2=O)F) and InChIKey (XFAXYSVQFDBFSK-UHFFFAOYSA-N) for cross-referencing .

Q. What are the primary applications of this compound in academic research?

The compound serves as a precursor for synthesizing complex molecules in medicinal chemistry (e.g., neuroprotective agents) and materials science. Its fluorine and methyl groups enhance reactivity and biological interactions, making it valuable for studying enzyme inhibition and receptor binding .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound against amyloid-beta (Aβ) aggregation?

- In vitro assays : Use Thioflavin T fluorescence to monitor Aβ fibril formation in the presence of the compound.

- Cell-based models : Employ neuronal cultures exposed to Aβ oligomers, measuring viability via MTT assays.

- Structural analysis : Conduct molecular docking studies to predict interactions between the compound and Aβ peptides. Preliminary evidence suggests fluorine enhances binding to hydrophobic regions of Aβ .

Q. What methodological strategies resolve contradictions in biological activity data between this compound and its analogs (e.g., 6-Fluoroindan-1-one)?

- Comparative SAR studies : Systematically modify substituents (e.g., methyl vs. hydrogen at position 4) to isolate functional group contributions.

- Dose-response assays : Test cytotoxicity (e.g., IC₅₀) across analogs to identify synergistic effects of fluorine and methyl groups.

- Computational modeling : Use DFT calculations to analyze electronic effects on binding affinity. Evidence indicates methyl groups enhance steric interactions, while fluorine improves metabolic stability .

Q. What experimental approaches optimize reaction yields during the methylation step of this compound synthesis?

- Parameter screening : Vary reaction time, temperature, and base strength (e.g., K₂CO₃ vs. NaH).

- Catalyst exploration : Test phase-transfer catalysts to improve methyl iodide accessibility.

- In-situ monitoring : Use FTIR or HPLC to track intermediate formation and minimize side reactions .

Q. How can researchers elucidate the mechanistic role of the fluorine atom in modulating enzyme interactions?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes.

- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) and compare fluorinated vs. non-fluorinated analogs.

- X-ray crystallography : Resolve co-crystal structures to visualize fluorine’s impact on active-site interactions. Current hypotheses suggest fluorine’s electronegativity enhances hydrogen bonding or dipole interactions .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-dependent biological activity data?

- Nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs.

- Principal component analysis (PCA) to identify structural features correlating with activity .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Cross-validate with multiple techniques : Combine NMR, MS, and IR to resolve ambiguities.

- Reference computational predictions : Compare experimental ¹³C NMR shifts with DFT-calculated values.

- Consult crystallographic databases : Compare bond lengths/angles with structurally similar compounds (e.g., 6-Fluoroindan-1-one) .

Comparative Studies

Q. What experimental frameworks enable systematic comparison of this compound with its non-fluorinated analogs?

- Controlled synthetic routes : Synthesize analogs (e.g., 4-Methylindan-1-one) using identical conditions.

- Parallel bioassays : Test all compounds under standardized protocols (e.g., identical cell lines, Aβ concentrations).

- Meta-analysis : Aggregate published data on indanone derivatives to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.